L-Tyrosine methyl ester hydrochloride
Overview
Description
L-Tyrosine methyl ester hydrochloride is an organic compound with the molecular formula C10H14ClNO3. It is a derivative of the amino acid L-tyrosine, where the carboxyl group is esterified with methanol and combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in biochemical research and pharmaceutical applications due to its stability and bioavailability .
Mechanism of Action
Target of Action
L-Tyrosine methyl ester hydrochloride is a derivative of the amino acid tyrosine . Tyrosine is a non-essential amino acid that is synthesized in cells from phenylalanine . It is a precursor of several important substances, including epinephrine, thyroid hormones, and melanin .
Mode of Action
It is known that tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine . Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .
Biochemical Pathways
Tyrosine is involved in several biochemical pathways. It is a precursor to neurotransmitters and hormones such as dopamine, norepinephrine, and epinephrine, which are involved in signal transmission in the nervous system . Tyrosine is also a precursor to the thyroid hormones thyroxine and triiodothyronine, which regulate metabolism .
Pharmacokinetics
It is known that tyrosine is absorbed in the small intestine and transported to the liver, where it can be used for protein synthesis or converted into other compounds .
Result of Action
The result of the action of this compound would depend on its specific targets and the pathways it affects. As a derivative of tyrosine, it could potentially influence the synthesis of neurotransmitters, hormones, and other tyrosine-derived compounds .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the presence of other amino acids could affect its absorption and metabolism . Additionally, factors such as pH and temperature could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of L-Tyrosine methyl ester hydrochloride are not fully documented. It is known to be involved in peptide synthesis
Cellular Effects
It is known to be involved in peptide synthesis, which is a crucial process in cells for protein production
Molecular Mechanism
It is known to be involved in peptide synthesis, suggesting it may interact with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine methyl ester hydrochloride is typically synthesized through the esterification of L-tyrosine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to L-tyrosine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-Tyrosine.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
L-Tyrosine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other chemical derivatives.
Biology: Serves as a substrate in enzyme studies and metabolic research.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for L-tyrosine.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosine ethyl ester hydrochloride
- L-Phenylalanine methyl ester hydrochloride
- L-Tryptophan methyl ester hydrochloride
Uniqueness
L-Tyrosine methyl ester hydrochloride is unique due to its stability and relatively slow hydrolysis rate, making it an effective prodrug for sustained release of L-tyrosine. Compared to its ethyl and butyl ester counterparts, it offers better stability and bioavailability .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFARNRGZWHTJ-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883973 | |
Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3417-91-2 | |
Record name | L-Tyrosine, methyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3417-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl tyrosinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003417912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-tyrosinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL TYROSINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W42M0MI271 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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